molecular formula C6H11Cl2N3 B15199847 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride

Cat. No.: B15199847
M. Wt: 196.07 g/mol
InChI Key: IBFTVVXCDPZNTD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential applications in various fields. This compound features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyrazolo[1,5-a]pyrimidines. This method typically requires the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas . Another method involves the cyclization of appropriate precursors through 1,3-dipolar cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The hydrogenation method is particularly favored due to its efficiency and the availability of catalysts. Additionally, the cyclization method can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-3-7-6-2-4-8-9(6)5-1;;/h2,4,7H,1,3,5H2;2*1H

InChI Key

IBFTVVXCDPZNTD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1.Cl.Cl

Origin of Product

United States

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